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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for

studies involving AGN-195183, a potent and selective Retinoic Acid Receptor Alpha (RARα)

agonist. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers

in the preclinical evaluation of this compound.

Introduction
AGN-195183 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid

Receptor Alpha (RARα), a nuclear receptor involved in the regulation of gene expression

controlling cellular differentiation and proliferation.[1] It exhibits high binding affinity for RARα

with a dissociation constant (Kd) of 3 nM and displays no significant activity at RARβ or RARγ.

[2][3] Preclinical studies have demonstrated its potential as an anti-tumor agent in breast

cancer and leukemia models.[4] Furthermore, AGN-195183 has been evaluated in Phase I/IIa

clinical trials for various hematological malignancies and solid tumors.[2][5]

Mechanism of Action
AGN-195183 exerts its biological effects by binding to and activating RARα.[1] RARα forms a

heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA

sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of

target genes. In the absence of a ligand, the RARα/RXR heterodimer is often associated with

corepressor proteins that inhibit gene transcription. Upon binding of an agonist like AGN-
195183, a conformational change occurs, leading to the dissociation of corepressors and

recruitment of coactivator proteins. This complex then initiates the transcription of genes
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involved in cell cycle arrest, differentiation, and apoptosis, ultimately leading to an anti-tumor

effect.[1]

Data Presentation
Table 1: In Vitro Activity of AGN-195183

Parameter Value Cell Lines Reference

RARα Binding Affinity

(Kd)
3 nM N/A [2][3]

Growth Inhibition Effective
T-47D, SK-BR-3

(Breast Cancer)
[2][5]

Table 2: Phase I Clinical Trial Pharmacokinetic Data (60
mg/m²/d Dose)

Parameter Value Patient Population Reference

Cmax 684 - 7660 ng/mL
Advanced Solid

Tumors
[4]

AUC
4140 - 31246 ng-

hr/mL

Advanced Solid

Tumors
[4]

Terminal Elimination

Half-life
4.17 hours

Advanced Solid

Tumors
[4]

Mandatory Visualization
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Caption: AGN-195183 Signaling Pathway.
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Caption: Experimental Workflow for AGN-195183.

Experimental Protocols
Protocol 1: RARα Competitive Binding Assay
Objective: To determine the binding affinity of AGN-195183 for the human RARα receptor.
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Materials:

Human recombinant RARα ligand-binding domain (LBD)

[³H]-9-cis-Retinoic acid (radioligand)

AGN-195183

9-cis-Retinoic acid (unlabeled competitor)

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

Scintillation cocktail and counter

Procedure:

Prepare a series of dilutions of AGN-195183 and unlabeled 9-cis-retinoic acid.

In a microplate, incubate a fixed concentration of human recombinant RARα-LBD with a

fixed concentration of [³H]-9-cis-retinoic acid (e.g., 3 nM) and varying concentrations of either

AGN-195183 or unlabeled 9-cis-retinoic acid.

Include control wells for total binding (radioligand and receptor only) and non-specific binding

(radioligand, receptor, and a high concentration of unlabeled 9-cis-retinoic acid, e.g., 1 µM).

Incubate the plate for 2 hours at 4°C.

Separate the bound from free radioligand using a suitable method (e.g., filtration through a

glass fiber filter).

Wash the filters to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration

and determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell Proliferation (MTT) Assay in Breast
Cancer Cell Lines
Objective: To evaluate the anti-proliferative effect of AGN-195183 on breast cancer cell lines

(e.g., T-47D, SK-BR-3).

Materials:

Breast cancer cell lines (T-47D, SK-BR-3)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

AGN-195183

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed the breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium and incubate overnight.

Prepare serial dilutions of AGN-195183 in culture medium.

Remove the medium from the wells and add 100 µL of medium containing different

concentrations of AGN-195183. Include vehicle-treated (DMSO) and untreated controls.
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Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated

control.

Plot the percentage of cell viability against the logarithm of the AGN-195183 concentration to

determine the IC50 value.

Protocol 3: Murine Leukemia Xenograft Model
Objective: To assess the in vivo anti-leukemic efficacy of AGN-195183.

Materials:

Human acute myeloid leukemia (AML) cell line (e.g., MOLM-13, MV4-11)

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

AGN-195183

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%

Saline)[2]

Matrigel (optional, for subcutaneous injection)

Calipers

Procedure:

Cell Implantation (Intravenous Model):
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Harvest AML cells and resuspend them in sterile PBS or culture medium at a

concentration of 1-5 x 10⁶ cells per 100-200 µL.

Inject the cell suspension into the tail vein of the immunodeficient mice.

Treatment:

Once leukemia is established (e.g., detectable by bioluminescence imaging or peripheral

blood analysis), randomize the mice into treatment and control groups.

Administer AGN-195183 orally at the desired dose and schedule. Administer vehicle to the

control group.

Monitoring:

Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence

imaging, flow cytometry of peripheral blood for human CD45+ cells).

Endpoint:

Euthanize the mice when they meet the predefined endpoint criteria (e.g., significant

weight loss, hind-limb paralysis, or a predetermined tumor burden).

Collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., histology, flow

cytometry) to assess leukemic infiltration.

Data Analysis:

Compare the survival curves of the treatment and control groups using Kaplan-Meier

analysis.

Compare the tumor burden between the groups at different time points.

Protocol 4: Phase I Clinical Trial in AML/MDS
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Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic

profile of AGN-195183 in patients with relapsed or refractory AML or MDS.

Study Design:

This is a summary of a representative Phase I, open-label, dose-escalation study (based on

NCT02749708).[6][7][8]

Patient Population:

Adults with relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic

Syndrome (MDS).

Adequate organ function.

ECOG performance status of 0-2.

Treatment Plan:

AGN-195183 is administered orally once daily in 28-day cycles.

Dose escalation proceeds in cohorts of patients using a standard 3+3 design.

Assessments:

Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs) according to the

National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Pharmacokinetics: Collect blood samples at specified time points after drug administration to

determine parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy: Assess response to treatment based on established criteria for AML and MDS (e.g.,

complete remission, partial remission, hematologic improvement).

Disclaimer: This document is intended for informational purposes for research and drug

development professionals. The provided protocols are representative and may require

optimization for specific experimental conditions. All animal studies should be conducted in

accordance with institutional and national guidelines for the care and use of laboratory animals.
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Clinical trial protocols should be reviewed and approved by the relevant institutional review

boards and regulatory authorities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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